2-Bromo-4,6-dimethylquinoline
Description
2-Bromo-4,6-dimethylquinoline (CAS 103858-47-5) is a halogenated quinoline derivative with the molecular formula C₁₁H₁₀BrN. Its structure comprises a fused benzene-pyridine ring system substituted with a bromine atom at the 2-position and methyl groups at the 4- and 6-positions (Fig. 1). The bromine atom enhances electrophilic reactivity, while the methyl groups influence steric and electronic properties, modulating solubility and chemical behavior .
Properties
IUPAC Name |
2-bromo-4,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUBDATKWOMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-4,6-dimethylquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its bromine substitution and two methyl groups at the 4 and 6 positions of the quinoline ring. Research into its biological activity has revealed potential applications in antimicrobial, anticancer, and antifungal therapies. This article compiles relevant findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Chemical Formula : C11H10BrN
- Molecular Weight : 236.11 g/mol
- CAS Number : 103858-47-5
- IUPAC Name : this compound
- Structure :
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study demonstrated its effectiveness against Candida albicans, an opportunistic fungal pathogen. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) that were competitive with standard antifungal treatments like fluconazole .
Table 1: Antifungal Activity of this compound
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| This compound | 0.8 | Fluconazole | 30 |
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied, with compounds like this compound showing promise in inhibiting cancer cell proliferation. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Analysis
In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's mechanism was attributed to its ability to interfere with DNA synthesis and repair processes.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes, thereby altering their function and leading to therapeutic effects. The exact pathways remain an area of active research.
Toxicological Considerations
While the therapeutic potential is promising, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that high doses may lead to hepatotoxicity and systemic inflammation . Ongoing research aims to establish a clear understanding of its safety profile and therapeutic window.
Comparison with Similar Compounds
Key Properties:
- Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and dichloromethane (inferred from structurally similar quinoline derivatives) .
- Reactivity : The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl groups may direct regioselectivity in further substitutions .
Structural Isomers and Halogenated Quinolines
2-Bromo-4,7-dimethylquinoline (CAS 103858-48-6)
- Structural Differences : Methyl groups at 4- and 7-positions instead of 4- and 6-positions.
- Impact : Altered steric hindrance and electronic distribution may reduce solubility compared to the 4,6-isomer. Both isomers share similar bromine-mediated reactivity but differ in regioselectivity for further substitutions .
7-Bromo-2-chloro-4,8-dimethylquinoline (CAS 1367706-85-1)
- Substituents : Bromine (7-position), chlorine (2-position), and methyl groups (4,8-positions).
- Reactivity: Chlorine’s higher electronegativity increases electrophilicity at the 2-position, favoring nucleophilic aromatic substitution over bromine. Potential for dual halogen-mediated cross-coupling .
6-Bromo-2,4-dimethoxy-3-nitroquinoline ()
- Substituents : Bromine (6-position), methoxy (2,4-positions), and nitro (3-position).
- Polarity: Nitro and methoxy groups increase polarity, reducing solubility in nonpolar solvents. Nitro groups enhance toxicity risks, as seen in analogous nitroaromatics .
Substituted Aniline Derivatives
2-Bromo-4,6-dimethylaniline (CAS 41825-73-4)
- Structure : Benzene ring with bromine (2-position) and methyl groups (4,6-positions).
- Applications: Intermediate in dye synthesis. Unlike quinoline derivatives, lacks a heterocyclic nitrogen, reducing coordination capabilities in catalysis. Higher polarity due to the amino group (-NH₂) .
2-Bromo-4,6-dinitroaniline ()
- Substituents : Bromine (2-position), nitro groups (4,6-positions).
- Toxicity : Found in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenicity risks. Nitro groups exacerbate adsorption in analytical systems, complicating detection .
Toxicity and Environmental Impact
- Quinoline Derivatives: Limited toxicity data, but brominated quinolines may pose bioaccumulation risks (log KOW ~2–3 inferred from analogs) .
- Aniline Derivatives : 2-Bromo-4,6-dinitroaniline exceeds REACH limits (30 µg/g), highlighting acute mutagenicity concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
